

# Spectroscopic Profile of 3-Bromo-2-methoxyaniline: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-2-methoxyaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Bromo-2-methoxyaniline** (CAS No. 116557-46-1). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols, to facilitate the identification, characterization, and utilization of this compound.

## Molecular Structure and Properties

**3-Bromo-2-methoxyaniline**, also known as 3-Bromo-o-anisidine, is an aromatic amine with the chemical formula  $C_7H_8BrNO$  and a molecular weight of 202.05 g/mol <sup>[1][2][3]</sup>. Its structure consists of an aniline ring substituted with a bromine atom at position 3 and a methoxy group at position 2.

## Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **3-Bromo-2-methoxyaniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1H$  NMR Spectral Data of **3-Bromo-2-methoxyaniline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.64-6.76	m	3H	Aromatic Protons
5.23	s	2H	-NH <sub>2</sub>
3.66	s	3H	-OCH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>, Instrument Frequency: 300 MHz[4]

Note: At the time of this publication, publicly available experimental <sup>13</sup>C NMR data for **3-Bromo-2-methoxyaniline** could not be definitively located.

## Infrared (IR) Spectroscopy

Note: At the time of this publication, a complete experimental IR spectrum with peak assignments for **3-Bromo-2-methoxyaniline** was not available in the public domain. However, characteristic absorption bands for similar aromatic amines are well-established. Primary aromatic amines typically exhibit two N-H stretching bands in the region of 3500-3300 cm<sup>-1</sup>, C-N stretching between 1340-1250 cm<sup>-1</sup>, and aromatic C-H stretching and bending vibrations.

## Mass Spectrometry (MS)

Note: Publicly available experimental mass spectrometry data detailing the fragmentation pattern of **3-Bromo-2-methoxyaniline** is not readily available. The molecular ion peak (M<sup>+</sup>) would be expected at m/z 201 and an (M+2)<sup>+</sup> peak of similar intensity at m/z 203, characteristic of the isotopic distribution of bromine.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines like **3-Bromo-2-methoxyaniline**.

## NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **3-Bromo-2-methoxyaniline** is dissolved in about 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub>.

(DMSO- $d_6$ ) or chloroform- $d$  ( $CDCl_3$ ), in a 5 mm NMR tube.

Instrumentation and Data Acquisition:  $^1H$  and  $^{13}C$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

- $^1H$  NMR: A standard pulse sequence is used to acquire the proton spectrum.
- $^{13}C$  NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are then applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like **3-Bromo-2-methoxyaniline**, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent disk.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder, and the spectrum is typically recorded over the range of 4000-400  $cm^{-1}$ .

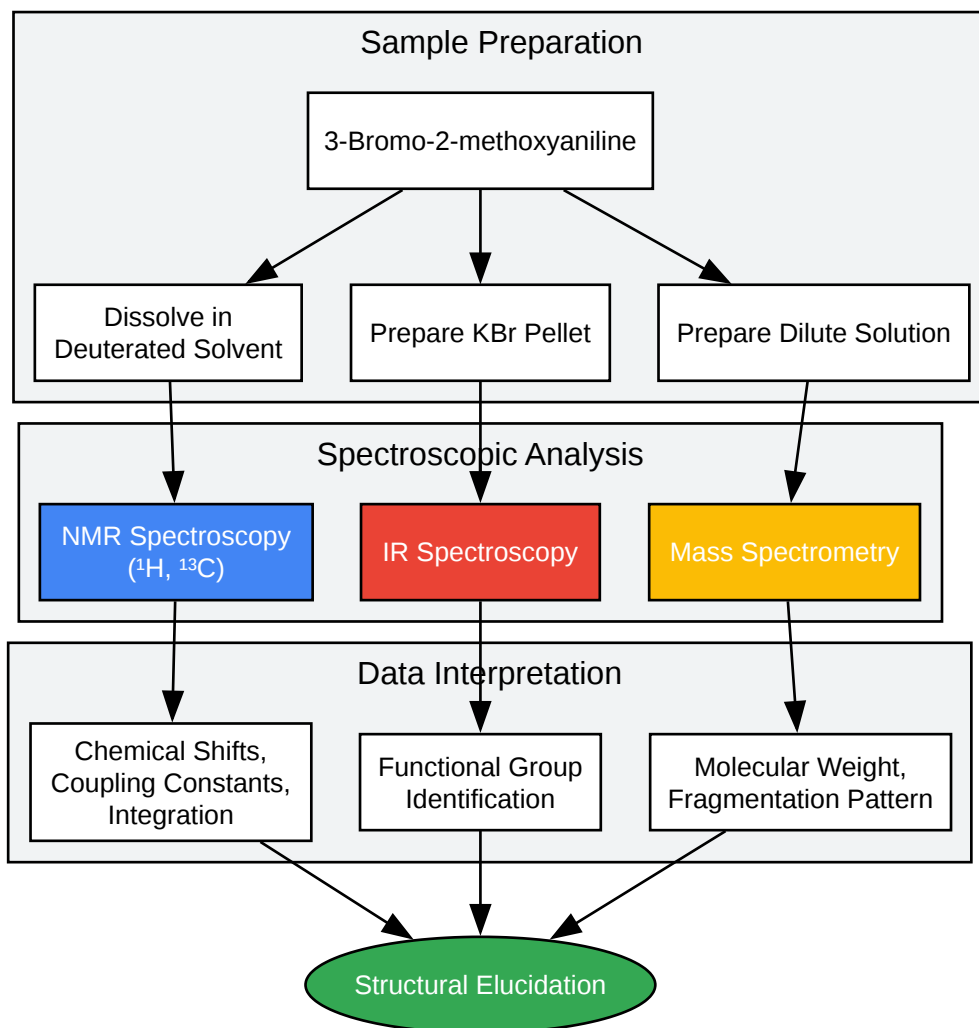
## Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra are typically acquired using a mass spectrometer equipped with an Electron Ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **3-Bromo-2-methoxyaniline**.



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Caption: Workflow for Spectroscopic Characterization.

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## References

- 1. 4-Bromo-2-methoxyaniline | C<sub>7</sub>H<sub>8</sub>BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
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